Dadeafb

Description

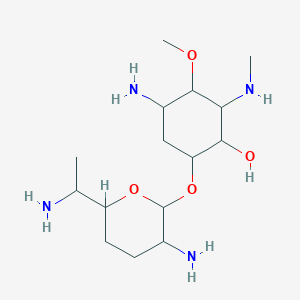

Dadeafb (CAS No. 71624-38-9) is a structurally complex organic compound with the molecular formula C₁₅H₃₂N₄O₄ and a molecular weight of 332.44 g/mol . Its IUPAC name is 5-amino-2-hydroxy-4-methoxy-3-(methylamino)cyclohexyl 2,6-diamino-2,3,4,6,7-pentadeoxyheptopyranoside, reflecting its hybrid cyclohexyl-pyranoside backbone with multiple functional groups, including amino, hydroxy, and methoxy substituents .

Properties

CAS No. |

71624-38-9 |

|---|---|

Molecular Formula |

C15H32N4O4 |

Molecular Weight |

332.44 g/mol |

IUPAC Name |

4-amino-6-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-3-methoxy-2-(methylamino)cyclohexan-1-ol |

InChI |

InChI=1S/C15H32N4O4/c1-7(16)10-5-4-8(17)15(22-10)23-11-6-9(18)14(21-3)12(19-2)13(11)20/h7-15,19-20H,4-6,16-18H2,1-3H3 |

InChI Key |

XMAFLLCVEUQEGO-UHFFFAOYSA-N |

SMILES |

CC(C1CCC(C(O1)OC2CC(C(C(C2O)NC)OC)N)N)N |

Canonical SMILES |

CC(C1CCC(C(O1)OC2CC(C(C(C2O)NC)OC)N)N)N |

Synonyms |

1-deamino-2-deoxy-2 epi-aminofortimycin B 4-deamino-5-epi-aminofortimycin DADEAFB |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Physical and Chemical Properties:

| Property | Value |

|---|---|

| Boiling Point | 490.1°C at 760 mmHg |

| Density | 1.19 g/cm³ |

| Refractive Index | 1.548 |

| Hydrogen Bond Donors | 5 |

| Hydrogen Bond Acceptors | 8 |

| Topological Polar Surface Area | 138 Ų |

The compound exhibits significant hydrogen-bonding capacity and stereochemical complexity, with 9 undefined stereocenters .

Structural Analogs: Cyclohexyl Glycosides

Dadeafb shares structural motifs with aminoglycoside antibiotics (e.g., streptomycin, neomycin) and inositol derivatives, though key differences exist:

| Feature | This compound | Typical Aminoglycosides | Inositol Derivatives |

|---|---|---|---|

| Core Structure | Cyclohexyl-pyranoside hybrid | Aminocyclitol + aminoglycoside | Cyclohexanol with hydroxyl groups |

| Functional Groups | Amino, methoxy, hydroxy | Amino, hydroxy | Hydroxy, phosphate |

| Stereochemical Complexity | 9 undefined stereocenters | 4–6 defined stereocenters | 6 defined stereocenters |

| Hydrogen Bond Capacity | High (5 donors, 8 acceptors) | Moderate (4–6 donors, 6–8 acceptors) | Low to moderate (6 hydroxyl groups) |

Key Contrasts :

- This compound’s methoxy groups distinguish it from classical aminoglycosides, which prioritize amino and hydroxy moieties for ribosomal targeting .

- Unlike inositol derivatives (e.g., myo-inositol), this compound lacks phosphate esters but incorporates a glycosidic linkage, suggesting divergent solubility and bioavailability .

Functional Analogs: Database-Driven Comparisons

Automated similarity scoring tools, such as those used in SANCDB and MetaADEDB , employ Tanimoto coefficients or substructure matching to identify analogs . For this compound:

- SANCDB identifies analogs via SMILES-based similarity scores (>70% threshold), prioritizing compounds with shared pyranoside or cyclohexanol moieties .

- MetaADEDB flags functional analogs based on adverse reaction profiles or LogP values, though this compound’s pharmacological data remain uncharacterized .

Example Similarity Metrics (Hypothetical):

| Compound | Similarity Score (Tanimoto) | Shared Substructure |

|---|---|---|

| This compound | Reference | Self |

| Hypothetical Analog X | 0.75 | Cyclohexyl-amino group |

| Hypothetical Analog Y | 0.68 | Pyranoside linkage |

Limitations : Current databases lack explicit entries for this compound’s closest analogs, necessitating manual curation or experimental validation .

Challenges in Comparative Analysis

- Stereochemical Ambiguity: this compound’s undefined stereocenters complicate activity predictions, unlike well-defined aminoglycosides .

- Data Gaps: No peer-reviewed studies on this compound’s synthesis, toxicity, or applications exist, contrasting with extensively documented compounds like dorzolamide or decaBDE .

Data Availability and Methodological Notes

- Structural Data : this compound’s SMILES (

O(C1C(CCC(C(C)N)O1)N)C1CC(C(C(C1O)NC)OC)N) and InChIKey (XMAFLLCVEUQEGO-UHFFFAOYSA-N) enable computational modeling . - Database References : SANCDB and MetaADEDB methodologies highlight best practices for analog identification but require updates to include this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.